1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
Synthesis Analysis
The synthesis of 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline involves multiple steps, starting from basic quinoxaline derivatives. These steps might include reactions such as nucleophilic aromatic substitution, cycloaddition, or other specialized organic transformations to introduce the triazoloquinoxaline core and the piperazinyl group. Techniques like regioselective one-pot three-component synthesis have also been employed for constructing related quinoline-based triazoloquinoxaline derivatives, indicating the versatility and complexity of synthetic strategies for this class of compounds (Ladani & Patel, 2015).
Molecular Structure Analysis
The molecular structure of 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline is characterized by its triazoloquinoxaline core, which is essential for its binding to biological targets. Molecular modeling studies have been conducted to understand its interaction with various receptors, showing the importance of specific substituents for receptor affinity and selectivity. For example, studies on similar triazoloquinoxaline derivatives have highlighted the role of substituents at different positions in determining the compound's biological activity and receptor selectivity (Catarzi et al., 2005).
properties
IUPAC Name |
1-methyl-4-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-11-17-18-15-14(20-9-7-19(2)8-10-20)16-12-5-3-4-6-13(12)21(11)15/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIHFVEVDMDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline |
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